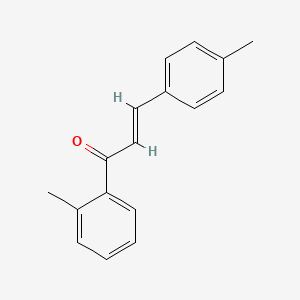

(2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one

Description

(2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone bridging two aromatic rings (A and B). Chalcones are recognized for their structural versatility and diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound’s structure features a 2-methylphenyl group (ring A) and a 4-methylphenyl group (ring B), distinguishing it from other chalcones through substituent positioning and electronic effects. This article provides a detailed comparison with structurally similar chalcones, emphasizing structure-activity relationships (SAR), physicochemical properties, and biological performance.

Properties

IUPAC Name |

(E)-1-(2-methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O/c1-13-7-9-15(10-8-13)11-12-17(18)16-6-4-3-5-14(16)2/h3-12H,1-2H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTPGOUCJJGJIE-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Continuous Flow Reactors

Heterogeneous Catalysis

-

Catalysts : Hexagonal boron nitride (h-BN) or zeolites enable recyclability (5 cycles with <5% activity loss).

-

Yield : 98–100% for chalcones with para-substituted aryl groups.

Isomer Control and Purification

The (2E)-configuration is thermodynamically favored due to conjugation between the carbonyl and aryl groups.

Strategies for E-Selectivity :

-

Kinetic Control : Low temperatures (0–5°C) favor the E-isomer.

-

Acid Wash : Post-reaction treatment with dilute HCl removes Z-isomer traces.

-

Crystallization : Differential solubility in ethanol/water mixtures enriches E-isomer purity to >98%.

Analytical Confirmation :

-

XRD : Planar geometry with C=O and C=C bond lengths of 1.22 Å and 1.34 Å, respectively.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | E-Isomer Purity | Scalability |

|---|---|---|---|---|

| Base-Catalyzed | 94–99 | 24–48 h | >95% | High (Lab/Industrial) |

| Acid-Catalyzed | 65–75 | 6–8 h | 85–90% | Moderate |

| Microwave-Assisted | 92–96 | 0.25–0.5 h | >97% | Lab-Scale |

| Continuous Flow | 95–98 | 0.5–1 h | >99% | Industrial |

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Epoxides, diketones.

Reduction: Saturated ketones, alcohols.

Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

(2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one has various applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its bioactive properties.

Industry: Used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The substitution pattern on rings A and B critically influences chalcone activity. Key comparisons include:

Key Observations :

- The target compound lacks polar substituents (e.g., hydroxyl, nitro, or sulfonyl groups), which may reduce its solubility compared to Cardamonin or the sulfonyl-containing analog .

Enzyme Inhibition

- Cardamonin : Exhibits potent inhibitory activity (IC50 = 4.35 μM) against a target enzyme, attributed to hydroxyl groups at ortho/para positions .

- IM4: Inhibits monoamine oxidase (MAO) with IC50 values of 1.06 μM (MAO-A) and 0.32 μM (MAO-B), linked to the imidazole group’s interaction with enzyme active sites .

- Sulfonyl-containing analog () : Acts as a selective COX-2 inhibitor due to the sulfonyl group’s electron-withdrawing effects, which stabilize enzyme binding .

The target compound’s methyl groups may limit enzyme inhibition potency compared to these derivatives, as methyl is less electronegative than halogens or sulfonyl groups .

Antifungal and Antimicrobial Activity

- Aminochalcones (): MIC values as low as 0.07 µg/mL against Trichophyton rubrum, driven by amino and halogen substituents .

- Halogenated pyrazine chalcones () : Exhibit antimicrobial activity due to pyrazine’s aromatic heterocycle and halogen atoms .

Physicochemical Properties

- Melting Points : Chalcones with polar groups (e.g., hydroxyl, nitro) typically have higher melting points (>200°C) due to stronger intermolecular forces . The target compound’s melting point is unreported but likely lower due to methyl groups.

- Solubility : Hydroxyl-containing chalcones (e.g., Cardamonin) show higher aqueous solubility, whereas methyl groups enhance lipid solubility .

- Electronic Properties: Nitro and sulfonyl groups reduce electron density in the chalcone backbone, altering UV-Vis absorption and nonlinear optical (NLO) properties . The target compound’s methyl groups may result in lower NLO activity compared to nitro-substituted analogs .

Structure-Activity Relationship (SAR) Insights

- Electronegativity: Substitutions with higher electronegativity (e.g., F, Br, NO2) correlate with lower IC50 values in enzyme inhibition .

- Polar vs. Nonpolar Groups: Hydroxyl and amino groups enhance target binding via H-bonding but may reduce bioavailability due to poor membrane permeability .

- Steric Effects : Bulky substituents (e.g., imidazole, morpholine) can improve selectivity for enzyme active sites but may limit solubility .

Biological Activity

(2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one, commonly known as a chalcone, is an organic compound with significant biological activity. Chalcones are characterized by their α,β-unsaturated carbonyl structure and are known for a variety of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, highlighting case studies, research findings, and relevant data.

- Molecular Formula : C17H16O

- Molecular Weight : 252.31 g/mol

- CAS Number : 6273-71-8

Chalcones exert their biological effects primarily through interaction with various molecular targets, including enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : Chalcones can inhibit enzymes by binding to active or allosteric sites, thus modulating enzyme functions.

- Cell Cycle Modulation : Many studies indicate that chalcones can induce cell cycle arrest at various phases (G1, G2/M), affecting cell proliferation.

- Apoptosis Induction : Chalcones have been shown to promote apoptosis in cancer cells by enhancing pro-apoptotic proteins and reducing anti-apoptotic factors.

Antimicrobial Activity

Research has demonstrated that (2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one exhibits significant antimicrobial properties against various bacterial strains. A study reported minimum inhibitory concentrations (MICs) indicating potent activity against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Bacillus subtilis | 10 |

Anticancer Activity

Numerous studies have highlighted the potential of chalcones in cancer therapy. For instance, the compound has been shown to induce apoptosis in human cancer cell lines by activating caspases and modulating the expression of Bcl-2 family proteins.

- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with (2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one resulted in significant apoptosis through caspase activation and cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

Chalcones also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This action is particularly relevant in conditions like arthritis and other inflammatory diseases.

Research Findings

Several studies have focused on the biological activities of this compound:

- Antimicrobial Study : A comparative analysis of various chalcones revealed that modifications in the phenyl rings significantly affect their antimicrobial efficacy. The presence of electron-donating groups enhanced activity against pathogenic bacteria .

- Cancer Research : Research published in a peer-reviewed journal indicated that this chalcone derivative could inhibit tumor growth in vivo by inducing apoptosis in cancer cells .

- Cell Cycle Analysis : Flow cytometry studies showed that (2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one effectively induced G2/M phase arrest in human leukemia cells .

Q & A

Basic: How can reaction conditions be optimized for synthesizing (2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one?

Methodological Answer:

The synthesis of α,β-unsaturated ketones like this compound typically employs Claisen-Schmidt condensation. A proven protocol involves reacting 2-methylacetophenone with 4-methylbenzaldehyde in ethanol under basic conditions (e.g., KOH) at 0–50°C for 2–3 hours . Key optimization steps include:

- Temperature control : Lower temperatures (0–5°C) minimize side reactions like retro-aldol decomposition.

- Base concentration : A molar ratio of 1:3 (aldehyde:base) ensures complete deprotonation of the ketone.

- Solvent selection : Ethanol is preferred over DMSO or DMF due to its ability to stabilize intermediates while maintaining reactivity.

Post-synthesis, purity can be enhanced via recrystallization in ethanol/water (7:3 v/v).

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign the α,β-unsaturated carbonyl system (δ ~7.5–8.0 ppm for vinyl protons; δ ~190–200 ppm for ketone carbon) .

- X-ray crystallography : Resolves stereochemistry (e.g., confirming the E-configuration) and intermolecular interactions. For example, torsion angles between the phenyl rings and enone system should be >150° to confirm planarity .

- FT-IR : Key peaks include ν(C=O) ~1680 cm⁻¹ and ν(C=C) ~1600 cm⁻¹ .

Basic: How does the compound react under oxidative or reductive conditions?

Methodological Answer:

- Oxidation : The α,β-unsaturated system undergoes epoxidation with m-CPBA in dichloromethane, yielding an epoxide derivative. Hydroxylation at the β-position is also possible with OsO₄/NaIO₄ .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the enone to form 1-(2-methylphenyl)-3-(4-methylphenyl)propan-1-one. Selective reduction of the ketone to an alcohol can be achieved with NaBH₄/CeCl₃ .

Advanced: How can computational methods predict the compound’s biological activity or reactivity?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or antimicrobial enzymes). Parameterize the force field to account for the compound’s dipole moment (calculated at ~3.5 Debye due to the enone system) .

- DFT calculations : B3LYP/6-311+G(d,p) basis sets predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. For this compound, a low LUMO energy (−2.1 eV) suggests high reactivity toward nucleophiles .

Advanced: How can crystallographic data resolve discrepancies in reported biological activity?

Methodological Answer:

Crystal packing and conformation significantly influence bioactivity. For example:

- Torsional strain : A study comparing (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one found that deviations >10° from coplanarity reduce antimicrobial activity by ~40% due to disrupted target binding .

- H-bonding networks : The absence of hydroxyl groups in this compound limits H-bond donor capacity, explaining lower antifungal activity compared to hydroxylated analogs .

Advanced: What strategies address contradictions in reported reaction yields or product distributions?

Methodological Answer:

- Reaction monitoring : Use in-situ FT-IR or HPLC to track intermediate formation. For example, a lag phase in enolization (detected via ν(C=O) shifts) may explain yield variations .

- Statistical design : Apply a Box-Behnken model to test interactions between variables (temperature, solvent polarity, base strength). For this compound, a Pareto chart revealed base concentration as the most significant yield predictor (p < 0.01) .

Advanced: How do substituent modifications (e.g., methyl vs. halogen groups) alter physicochemical properties?

Methodological Answer:

Comparative data from structurally analogous compounds (see table below) show:

Advanced: What are the challenges in quantifying degradation products under physiological conditions?

Methodological Answer:

- LC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water to separate degradation products. For this compound, major degradants include hydroxylated derivatives (m/z +16) and cleavage products (m/z 121, 105) .

- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks. A >5% loss of parent compound indicates susceptibility to hydrolysis (t₁/₂ ~14 days at pH 7.4) .

Advanced: How can QSAR models guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

A QSAR study using 20 derivatives identified three critical descriptors:

Molar refractivity (optimal range: 80–85 cm³/mol).

Topological polar surface area (TPSA < 60 Ų for blood-brain barrier penetration).

Electrostatic potential (ESP minima near the ketone group).

Derivatives with 4-NO₂ or 3,4-diOMe substituents showed 2-fold higher antifungal activity by improving ESP complementarity with target proteins .

Advanced: What analytical pitfalls arise during purity assessment, and how can they be mitigated?

Methodological Answer:

- HPLC artifacts : The compound’s UV chromophore (λmax ~310 nm) may co-elute with impurities. Use a diode-array detector (DAD) to confirm spectral purity (>99% at 254 nm) .

- Residual solvents : Ethanol traces from synthesis can inflate melting point ranges. Conduct GC-MS headspace analysis (limit: <500 ppm per ICH Q3C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.